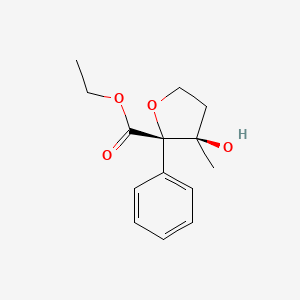

![molecular formula C21H28N2O10 B2497079 Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate CAS No. 2303565-49-1](/img/structure/B2497079.png)

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dioxalate is a useful research compound. Its molecular formula is C21H28N2O10 and its molecular weight is 468.459. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ethylene Glycol and Oxalic Acid Toxicology

Ethylene glycol is widely recognized for its use in antifreeze and industrial products. It metabolizes into glycolic acid and oxalic acid, which are primarily responsible for its toxicity. The study of these metabolites is crucial in forensic toxicology for diagnosing ethylene glycol poisoning through postmortem analysis. For instance, the presence of glycolic and oxalic acids in biological samples is indicative of ethylene glycol ingestion, which has implications for both clinical treatment and forensic investigations (Viinamäki, Sajantila, & Ojanperä, 2015).

Environmental Exposure and Health Effects

Research on non-persistent environmental chemicals like phthalates, bisphenol A (BPA), and parabens, which include the analysis of metabolites similar to those derived from ethylene glycol metabolism, contributes to our understanding of endocrine-disrupting effects and their association with human health disorders. Studies assessing the urinary excretion of these chemicals in various populations help identify exposure sources and potential health impacts, providing a basis for regulatory and public health interventions to minimize exposure and associated risks (Frederiksen et al., 2014).

Inhalation and Dermal Absorption Studies

Investigating the kinetics of absorption, metabolism, and excretion of ethylene glycol and its toxic metabolites, such as oxalic acid, through inhalation and dermal exposure provides insights into occupational and environmental health risks. These studies are essential for setting safety standards and exposure limits to protect workers and the general population from potentially harmful exposures. Research in this area also explores the effectiveness of personal protective equipment and mitigation strategies to reduce exposure levels (Upadhyay et al., 2008).

Propiedades

IUPAC Name |

ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2.2C2H2O4/c1-2-21-16(20)15-11-19(10-14-6-4-3-5-7-14)13-17(15)8-9-18-12-17;2*3-1(4)2(5)6/h3-7,15,18H,2,8-13H2,1H3;2*(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJRELSGIDLLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC12CCNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2496997.png)

![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2497008.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclobutylpyrimidine](/img/structure/B2497012.png)

![Methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate](/img/structure/B2497014.png)

![3-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2497018.png)